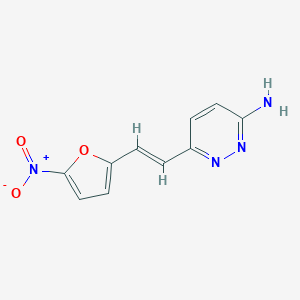

Nifurprazine

Overview

Description

Nifurprazine is a nitrofuran derivative and a topical antibacterial agent mainly used for the treatment of animal diseases . It is also a trypanocidal drug .

Molecular Structure Analysis

The molecular formula of Nifurprazine is C10H8N4O3 . The average mass is 232.196 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Nifurprazine include hydrogen bond acceptors: 3, hydrogen bond donors: 1, rotatable bonds: 3, topological polar surface area: 108.08, molecular weight: 232.06, and XLogP: 0.92 .

Scientific Research Applications

- Nifurprazine serves as a topical antibacterial agent, primarily used in the treatment of animal diseases . Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Nifurprazine exhibits pronounced antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. It redox-cycles with enzymes such as T. cruzi LipDH and TR, leading to parasite damage .

- Studies have investigated nifurprazine (HB-115) as a chemotherapeutic agent against fish infectious diseases . Its efficacy in aquatic environments suggests applications in aquaculture and fisheries.

Antibacterial Activity

Trypanocidal Effects

Fish Infectious Diseases

Mechanism of Action

Target of Action

Nifurprazine, a nitrofuran derivative, is primarily targeted towards Trypanosoma cruzi . It is a trypanocidal drug, meaning it is used to treat diseases caused by parasitic protozoan organisms in the genus Trypanosoma . The primary targets of Nifurprazine in these organisms are the enzymes Lipoamide Dehydrogenase (LipDH) and Trypanothione Reductase (TR) .

Mode of Action

Nifurprazine interacts with its targets, LipDH and TR, through a process known as redox cycling . This interaction leads to the depletion of these enzymes, thereby inhibiting the growth of the parasites .

Biochemical Pathways

It is known that the drug’s action involves theredox cycling of the enzymes LipDH and TR in Trypanosoma cruzi . This process disrupts the normal functioning of these enzymes, leading to the death of the parasites .

Result of Action

The action of Nifurprazine results in significant antiparasitic effects . At concentrations of 100 µM, Nifurprazine caused a 72% inhibition of Trypanothione Reductase (TR) activity . At 10 µM, Nifurprazine inhibited parasite growth completely, but was also toxic to the mammalian host cells . Nifurprazine (3 µM) induced a 100% growth inhibition of T. brucei .

Action Environment

It is known that organisms must adapt to their changing environments to maintain homeostasis in respect to the chemical environment This suggests that environmental factors could potentially influence the action of drugs like Nifurprazine

properties

IUPAC Name |

6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWLRMBWIWKFNC-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NN=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24998-17-2 (unspecified hydrochloride), 50832-74-1 (mono-hydrochloride) | |

| Record name | Nifurprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40167141 | |

| Record name | Nifurprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nifurprazine | |

CAS RN |

1614-20-6 | |

| Record name | Nifurprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifurprazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFURPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZUT1JIEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antimicrobial spectrum of Nifurprazine?

A1: Nifurprazine exhibits potent activity against various fish-pathogenic bacteria. Studies have demonstrated its efficacy against Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, and Vibrio sp. isolated from marine organisms [, ]. Notably, Nifurprazine has shown 20 to 300 times greater antibacterial activity compared to established agents like nitrofurazone, furazolidone, chloramphenicol, and chlortetracycline [].

Q2: How does the efficacy of Nifurprazine compare to other nitrofuran derivatives?

A2: Research indicates that Nifurprazine demonstrates superior preventive effects against bacterial infections in eels compared to well-known nitrofuran derivatives [].

Q3: How does the temperature affect the toxicity of Nifurprazine in fish?

A4: Research on Ayu fish (Plecoglossus altivelis) revealed that the minimum lethal concentrations of Nifurprazine hydrochloride varied with temperature, with lower temperatures corresponding to increased toxicity [].

Q4: How does the administration method of Nifurprazine affect its therapeutic efficacy?

A6: In ayu fish infected with Vibrio anguillarum, bathing in Nifurprazine solutions at various concentrations and durations demonstrated good therapeutic effects. Notably, the effectiveness of the treatment was influenced by the chosen concentration and immersion time [].

Q5: Are there known instances of bacterial resistance to Nifurprazine?

A7: Research suggests that R factors, which are genetic elements that can be transferred between bacteria, can confer reduced sensitivity to nitrofurans, including Nifurprazine []. This highlights the potential for the development of resistance to this class of antibiotics, particularly with widespread or prolonged use.

Q6: What analytical methods are used to detect and quantify Nifurprazine?

A8: Researchers have employed microbiological assays using Bacillus subtilis and Bacillus cereus var. mycoides as indicator organisms to detect Nifurprazine in various biological samples, including milk, blood serum, bile, urine, muscle, kidney, and liver tissues []. These methods rely on the inhibition of bacterial growth by Nifurprazine, allowing for the determination of its concentration in a given sample.

Q7: Are there any known allergic reactions to Nifurprazine?

A9: Yes, there have been reported cases of contact allergy to Nifurprazine (Carofur) [, ]. This highlights the importance of considering potential hypersensitivity reactions, especially in individuals with known allergies to nitrofuran derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)